cis-Tetrahydro-furan-3,4-dicarboxylic acid

Description

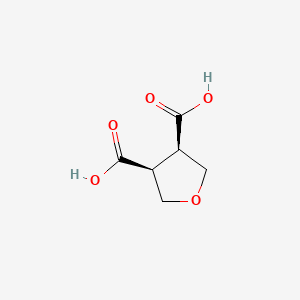

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-oxolane-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHAOMPZQHGTKN-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Structural and Stereochemical Elucidation of Cis Tetrahydro Furan 3,4 Dicarboxylic Acid

Defining the cis-Configuration and its Stereochemical Implications

The molecular formula for cis-tetrahydro-furan-3,4-dicarboxylic acid is C₆H₈O₅, and it has a molecular weight of approximately 160.13 g/mol . sigmaaldrich.com The cis-configuration influences the molecule's physical properties, such as its melting point, boiling point, and solubility, which differ from its trans-isomer.

| Property | Value |

| IUPAC Name | (3R,4S)-tetrahydro-3,4-furandicarboxylic acid sigmaaldrich.comcymitquimica.com |

| CAS Number | 149429-49-2 sigmaaldrich.com |

| Molecular Formula | C₆H₈O₅ sigmaaldrich.com |

| Molecular Weight | 160.13 g/mol sigmaaldrich.com |

| Physical Form | White Solid sigmaaldrich.com |

| Purity | 96% sigmaaldrich.com |

Conformational Analysis of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is not planar and exists in various conformations to relieve ring strain. The two most common conformations are the envelope (or twist) and half-chair forms. In this compound, the bulky carboxylic acid groups influence the preferred conformation of the five-membered ring. The molecule will adopt a conformation that minimizes the steric hindrance between these substituents. The dynamic interconversion between these conformations is a key feature of the tetrahydrofuran ring system. The specific conformation adopted can affect the molecule's reactivity and biological activity.

Isomeric Considerations: Comparison with trans-Isomers and Positional Isomers (e.g., 2,5-dicarboxylic acid)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of tetrahydrofuran-dicarboxylic acids, both positional isomers and stereoisomers exist.

Positional Isomers: Tetrahydrofuran-2,5-dicarboxylic acid is a positional isomer of tetrahydrofuran-3,4-dicarboxylic acid. nih.govbiosynth.comnih.gov In this isomer, the carboxylic acid groups are attached to the carbon atoms at positions 2 and 5 of the tetrahydrofuran ring. nih.govbiosynth.comnih.gov Like the 3,4-substituted analog, it also exists as cis and trans isomers. The different placement of the functional groups leads to distinct chemical and physical properties. For instance, tetrahydrofuran-2,5-dicarboxylic acid has been investigated for its potential in the production of adipic acid and as a precursor for other biochemical compounds.

Stereoisomers: For tetrahydrofuran-3,4-dicarboxylic acid, the primary stereoisomeric distinction is between the cis and trans forms.

trans-Tetrahydrofuran-3,4-dicarboxylic acid: In the trans-isomer, the two carboxylic acid groups are on opposite sides of the tetrahydrofuran ring. chemshuttle.com This difference in spatial arrangement leads to different physical properties and chemical reactivity compared to the cis-isomer. chemshuttle.comnumberanalytics.combyjus.com The trans-isomer is a distinct compound with its own unique set of characteristics. chemshuttle.com

Cis- and trans-tetrahydrofuran-3,4-dicarboxylic acid are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another. numberanalytics.combyjus.comlibretexts.org This non-mirror image relationship means they have different physical properties, such as melting points, boiling points, and solubilities. numberanalytics.combyjus.comlibretexts.org Their different three-dimensional structures also lead to differences in chemical reactivity. numberanalytics.combyjus.com For example, the proximity of the carboxylic acid groups in the cis-isomer can facilitate intramolecular reactions, such as anhydride (B1165640) formation, under conditions where the trans-isomer would react differently. The rates of reaction for diastereomers with other chiral or achiral reagents can also differ due to varying steric hindrance and electronic effects. numberanalytics.com

| Isomer Type | Relationship to this compound | Key Differences |

| trans-Tetrahydro-furan-3,4-dicarboxylic acid | Diastereomer numberanalytics.combyjus.comlibretexts.org | Carboxylic acid groups on opposite sides of the ring, leading to different physical and chemical properties. chemshuttle.comnumberanalytics.combyjus.com |

| Tetrahydrofuran-2,5-dicarboxylic acid | Positional Isomer nih.govbiosynth.comnih.gov | Carboxylic acid groups at positions 2 and 5 of the ring, resulting in different chemical and physical properties and potential applications. |

While this compound is a meso compound and thus achiral (it has a plane of symmetry), the trans-isomer is chiral and exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. The two enantiomers of trans-tetrahydrofuran-3,4-dicarboxylic acid are:

(3R,4R)-Tetrahydro-furan-3,4-dicarboxylic acid

(3S,4S)-Tetrahydro-furan-3,4-dicarboxylic acid

These enantiomers have identical physical properties (except for the direction in which they rotate plane-polarized light) and identical chemical properties in an achiral environment. However, they will interact differently with other chiral molecules, such as enzymes or chiral catalysts. The specific stereochemistry of these enantiomers is crucial in fields like medicinal chemistry, where one enantiomer may exhibit a desired biological activity while the other is inactive or even harmful.

It is important to note that while the parent this compound is achiral, its derivatives can be chiral.

Iii. Synthetic Methodologies for Cis Tetrahydro Furan 3,4 Dicarboxylic Acid and Its Key Precursors

Derivatization from Biomass-Derived Feedstocks

The transition towards a sustainable chemical industry has spurred intense research into using renewable biomass as a primary feedstock. Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. youtube.com

The synthesis of the key precursor, furan-3,4-dicarboxylic acid, can be envisioned from simple, biomass-derived furans. While the direct oxidation of furfural or HMF typically leads to the corresponding 2-carboxylic acid or 2,5-dicarboxylic acid (FDCA), accessing the 3,4-disubstituted pattern requires a different strategy. rsc.org

A highly effective strategy involves the use of the Diels-Alder reaction. Furan (B31954), which can be produced industrially by the decarbonylation of furfural, can act as a diene. documentsdelivered.com Its reaction with a suitable dienophile, such as maleic anhydride (B1165640), proceeds readily at room temperature under solvent-free conditions to produce the exo-Diels-Alder adduct, oxanorbornene dicarboxylic anhydride, in high yield (96%). documentsdelivered.com This adduct serves as a stable intermediate that locks the desired C4 dicarboxylic functionality in place. Although a direct conversion of this specific adduct to furan-3,4-dicarboxylic acid is not straightforward, it exemplifies the power of cycloaddition chemistry in building molecular complexity from simple furanic precursors.

A more direct, though not starting from furan itself, synthesis of furan-3,4-dicarboxylic acid esters has been reported starting from dimethylmaleic anhydride. nih.gov This multi-step process involves:

Free-radical bromination of dimethylmaleic anhydride with N-bromosuccinimide (NBS) to yield 2,3-bis(bromomethyl)maleic anhydride.

Hydrolysis of the dibromoanhydride with aqueous potassium hydroxide (B78521) to give bis(hydroxymethyl)maleic anhydride.

An intramolecular Mitsunobu ring closure of the diol to form a dihydrofuran-3,4-dicarboxylic acid.

Esterification followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the final diethyl or dimethyl furan-3,4-dicarboxylate. nih.gov

This pathway demonstrates a viable, albeit complex, route to the immediate precursor required for the hydrogenation step to obtain the target molecule. Integrating Diels-Alder strategies with subsequent chemical transformations remains a promising avenue for developing a fully biomass-derived route to furan-3,4-dicarboxylic acid.

Multi-Step Synthesis Strategies from Acyclic Precursors

The construction of the cis-tetrahydrofuran-3,4-dicarboxylic acid scaffold from open-chain molecules represents a classical and versatile approach. These multi-step strategies often involve the sequential formation of the carbon-oxygen bonds to construct the heterocyclic ring, followed by the introduction or modification of the carboxylic acid functionalities.

One conceptual strategy involves the use of a tandem dihydroxylation-SN2 cyclization sequence starting from a suitably functionalized acyclic precursor. For instance, the dihydroxylation of a δ-mesyloxy-α,β-unsaturated ester can lead to an intermediate that undergoes in situ cyclization to afford a substituted tetrahydrofuran (B95107). While not explicitly detailed for the target dicarboxylic acid, this approach highlights a general pathway for forming the tetrahydrofuran ring from an acyclic system.

A more direct, albeit challenging, approach would involve the cyclization of a highly functionalized acyclic precursor, such as a derivative of diethyl 2,3-disuccinate. The challenge lies in controlling the stereochemistry at the C3 and C4 positions to achieve the desired cis configuration.

A plausible and historically significant, though not directly documented for this specific compound, route involves the Diels-Alder reaction between furan and maleic anhydride. The resulting adduct, a derivative of 7-oxabicyclo[2.2.1]heptene, possesses the correct relative stereochemistry at the carbons that will become C3 and C4 of the tetrahydrofuran ring. Subsequent reduction of the double bond and hydrolysis of the anhydride would, in principle, yield cis-tetrahydrofuran-3,4-dicarboxylic acid. This method, while powerful for generating related cyclohexene (B86901) systems, requires careful control of the reduction step to avoid unwanted side reactions.

Asymmetric Synthesis Approaches for Enantioenriched cis-Tetrahydrofuran-3,4-dicarboxylic Acid

The growing demand for enantiomerically pure compounds has spurred the development of asymmetric methods to access chiral cis-tetrahydrofuran-3,4-dicarboxylic acid. These advanced strategies employ chiral auxiliaries, organocatalysts, or transition-metal catalysts to induce stereoselectivity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center(s) are established, the auxiliary is removed and can often be recovered. While specific applications for the synthesis of cis-tetrahydrofuran-3,4-dicarboxylic acid are not extensively documented, the principles of chiral auxiliary control are well-established for related systems.

For example, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used to direct asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. In a hypothetical application to the target molecule, an acyclic precursor containing an oxazolidinone auxiliary could be cyclized, with the bulky auxiliary directing the formation of the desired cis stereoisomer. The subsequent hydrolysis of the amide bonds would liberate the chiral dicarboxylic acid and the auxiliary.

Another class of effective chiral auxiliaries are those derived from pseudoephedrine. These have demonstrated remarkable stereocontrol in various reactions, including those that form quaternary carbon centers. researchgate.net A similar strategy could be envisioned where a pseudoephenamine amide of an appropriate acyclic precursor undergoes a diastereoselective cyclization, followed by removal of the auxiliary.

A notable example in a closely related system is the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, which has been successfully applied to the asymmetric synthesis of cis-(3S,4R)-4-aminotetrahydrofuran-3-carboxylic acid with high diastereomeric and enantiomeric excess. This demonstrates the potential of chiral amine auxiliaries to control the stereochemistry at the C3 and C4 positions of a tetrahydrofuran ring.

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis, offering milder reaction conditions and often avoiding the need for the attachment and removal of chiral auxiliaries.

Organocatalytic Approaches:

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. capes.gov.br For the synthesis of chiral tetrahydrofurans, a double Michael addition strategy using tandem iminium-enamine catalysis has been developed. researchgate.net This approach, involving the reaction of γ-hydroxy-α,β-unsaturated carbonyls with enals in the presence of a chiral amine catalyst, can produce highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net While not directly applied to the synthesis of the target dicarboxylic acid, this methodology provides a framework for the enantioselective construction of the tetrahydrofuran ring from acyclic precursors.

Transition-Metal-Catalyzed Routes:

Transition-metal catalysis offers a broad range of transformations for the synthesis of chiral heterocycles. Copper-catalyzed asymmetric cyclizative aminoboration of ortho-substituted styrene (B11656) substrates has been shown to produce chiral C1-substituted tetrahydroisoquinolines with excellent enantioselectivity, demonstrating the power of this approach for creating chiral cyclic systems. nih.govresearchgate.net A similar catalytic cyclization of an appropriately designed acyclic diene or enyne precursor could potentially lead to enantioenriched cis-tetrahydrofuran-3,4-dicarboxylic acid derivatives.

Another relevant strategy is the catalytic asymmetric [3+2] cycloaddition. For instance, the reaction of racemic cyclopropanes with aldehydes, catalyzed by a chiral magnesium complex, can produce enantioenriched tetrahydrofuran derivatives through a dynamic kinetic asymmetric transformation. This highlights the potential of using transition metal catalysts to control the stereochemistry during ring formation.

The stereospecific synthesis of the 2,3-trans-3,4-cis trisubstituted tetrahydrofuran lignan (B3055560) (±)-dihydrosesamin has been achieved, showcasing that the stereochemistry of additions to 3-arylidene lactones is controlled by the 5-substituent. rsc.org This principle could be exploited in a transition-metal-catalyzed reaction to control the formation of the cis-3,4-disubstituted pattern.

While direct and optimized protocols for the asymmetric synthesis of cis-tetrahydrofuran-3,4-dicarboxylic acid remain an area of active research, the existing methodologies for related structures provide a strong foundation for future developments in this field.

Iv. Chemical Reactivity and Transformational Chemistry of Cis Tetrahydro Furan 3,4 Dicarboxylic Acid

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups, being in a 1,2-cis relationship on the tetrahydrofuran (B95107) ring, are the primary centers for functional group interconversion. Their proximity and stereochemical arrangement are key determinants of the molecule's reactivity in esterification, amide formation, and decarboxylation reactions.

The conversion of the carboxylic acid groups of cis-tetrahydrofuran-3,4-dicarboxylic acid to their corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving treatment with an alcohol in the presence of an acid catalyst, are expected to proceed with retention of the cis stereochemistry at the 3- and 4-positions of the tetrahydrofuran ring. The reaction mechanism does not involve the breaking of the C-C bonds of the heterocyclic core, thus preserving the original stereochemical configuration of the starting material.

The efficiency of diester formation can be influenced by factors such as the choice of alcohol, the catalyst, and the reaction conditions. For dicarboxylic acids, the formation of mono- and diesters can be controlled by the stoichiometry of the reagents. researchgate.net

Table 1: Expected Products of Esterification of cis-Tetrahydrofuran-3,4-dicarboxylic Acid

| Reactant Alcohol | Catalyst | Expected Product | Stereochemistry |

| Methanol | H₂SO₄ | Dimethyl cis-tetrahydrofuran-3,4-dicarboxylate | cis |

| Ethanol | HCl | Diethyl cis-tetrahydrofuran-3,4-dicarboxylate | cis |

| tert-Butanol | H₂SO₄ | Di-tert-butyl cis-tetrahydrofuran-3,4-dicarboxylate | cis |

This table is illustrative and based on general principles of esterification.

The carboxylic acid functionalities of cis-tetrahydrofuran-3,4-dicarboxylic acid can be readily converted to amides through reaction with primary or secondary amines. Direct condensation of carboxylic acids and amines to form amides is often challenging and requires high temperatures. youtube.com Therefore, the use of coupling reagents is a common and effective strategy. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions.

A variety of modern coupling reagents can be employed for this purpose. The choice of reagent can be critical for achieving high yields and avoiding side reactions, particularly when working with complex or sensitive amine partners.

Table 2: Common Peptide Coupling Reagents for Amide Formation

| Coupling Reagent | Activating Agent Class | Byproducts |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble urea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphonium Salt | Hexamethylphosphoramide (HMPA)-related compounds |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Phosphonium Salt | Hexamethylphosphoramide (HMPA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HATU) | Uronium Salt | Tetramethylurea |

This table presents a selection of common coupling reagents and is not exhaustive.

The cis relationship of the carboxylic acid groups could potentially allow for the synthesis of cyclic imides upon reaction with ammonia (B1221849) or primary amines under dehydrating conditions, analogous to the behavior of other cis-dicarboxylic acids like maleic acid. libretexts.org

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from saturated dicarboxylic acids typically requires harsh conditions. wikipedia.org However, the presence of specific functional groups can facilitate this process. For simple saturated dicarboxylic acids, thermal decarboxylation can occur, though often at high temperatures. libretexts.org The reaction pathway for cis-tetrahydrofuran-3,4-dicarboxylic acid would likely involve the sequential loss of two molecules of CO₂, potentially leading to tetrahydrofuran if the reaction proceeds to completion without rearrangement.

The ease of decarboxylation can be significantly influenced by the stability of the carbanion intermediate formed upon CO₂ loss. wikipedia.org In some cases, enzymatic methods can be employed for the decarboxylation of dicarboxylic acids under milder conditions, although the substrate specificity of such enzymes is a critical factor. d-nb.infonih.gov

Transformations Involving the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable but can undergo cleavage under specific, often forcing, conditions. The substituents on the ring can influence its susceptibility to such reactions.

The ether linkage of the tetrahydrofuran ring is susceptible to cleavage by strong acids, often in the presence of a nucleophile. nih.govmdpi.com Cationic ring-opening polymerization of tetrahydrofuran itself is a well-known process initiated by strong acids or Lewis acids. nih.gov For cis-tetrahydrofuran-3,4-dicarboxylic acid, treatment with strong acids like HBr or HI could potentially lead to the formation of a di-halosubstituted adipic acid derivative, although the reactivity would be influenced by the presence of the electron-withdrawing carboxylic acid groups.

Mechanistic studies on the ring-opening of tetrahydrofuran often involve protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. nih.govchemicalbook.com The presence of the carboxylic acid groups at the 3- and 4-positions might disfavor the formation of a positive charge on the ring carbons, potentially making ring-opening more challenging compared to unsubstituted tetrahydrofuran.

Table 3: Potential Ring-Opening Products of cis-Tetrahydrofuran-3,4-dicarboxylic Acid

| Reagent | Conditions | Potential Product |

| HBr (excess) | Heat | 2,5-Dibromoadipic acid |

| HI (excess) | Heat | 2,5-Diiodoadipic acid |

| Lewis Acid (e.g., BBr₃) | Inert Solvent | Bromo-substituted adipic acid derivatives |

This table is based on the known reactivity of ethers and is hypothetical for this specific substrate.

The interconversion of the cis isomer of tetrahydrofuran-3,4-dicarboxylic acid to its trans counterpart, a process known as epimerization, would require the inversion of stereochemistry at either the C3 or C4 position. Such a process is not typically observed under standard conditions for saturated cyclic systems.

Epimerization often proceeds through a mechanism that involves the temporary formation of a planar or rapidly inverting center, such as an enolate or a carbocation, adjacent to the stereocenter. pearson.com In the case of cis-tetrahydrofuran-3,4-dicarboxylic acid, the absence of a readily abstractable proton alpha to the carboxyl groups and the high energy associated with forming a carbocation at the C3 or C4 position make epimerization a difficult process. It is expected that the cis configuration would be stable under most non-destructive reaction conditions.

Selective Functionalization of the Tetrahydrofuran Core

Direct and selective functionalization of the C-H bonds of the tetrahydrofuran ring in cis-tetrahydrofuran-3,4-dicarboxylic acid is not extensively documented in scientific literature. The presence of the electron-withdrawing carboxylic acid groups deactivates the ring towards electrophilic substitution. However, modern synthetic methods offer potential pathways for such transformations.

Radical halogenation, for instance, is a common method for functionalizing alkanes and ethers. youtube.com While the selectivity can be an issue, the C-H bonds adjacent to the ether oxygen (α-positions) are generally more susceptible to radical abstraction due to the stabilizing effect of the oxygen atom on the resulting radical intermediate. rsc.org It can be postulated that under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation would preferentially occur at the C2 and C5 positions of the tetrahydrofuran ring. Subsequent nucleophilic substitution of the resulting halides could then introduce a variety of functional groups.

Another potential avenue for core functionalization is through oxidative C-H activation. researchgate.net Metal-catalyzed reactions, often employing rhodium or palladium, have been developed for the C-H activation of ethers, though their application to substrates bearing two carboxylic acid groups would need to be investigated. researchgate.net Furthermore, the diol derivative, cis-3,4-bis(hydroxymethyl)tetrahydrofuran, obtained from the reduction of the diacid, could serve as a more versatile precursor for core functionalization through oxidation of the primary alcohols to aldehydes, followed by a range of alpha-functionalization chemistries.

Derivatization to Advanced Building Blocks

The two carboxylic acid groups are the primary sites for the chemical transformation of cis-tetrahydrofuran-3,4-dicarboxylic acid, allowing for its conversion into a variety of useful intermediates and building blocks for polymer synthesis and medicinal chemistry.

Synthesis of Anhydrides and Cyclic Imides

The cis orientation of the two carboxylic acid groups makes cis-tetrahydrofuran-3,4-dicarboxylic acid an ideal precursor for the formation of a cyclic anhydride (B1165640). Treatment of the diacid with a dehydrating agent, such as acetic anhydride, readily yields the corresponding cis-tetrahydrofuran-3,4-dicarboxylic anhydride. This bicyclic compound is a valuable building block for the synthesis of polyesters and polyamides.

| Reactant | Reagent | Product | Yield | Reference |

| cis-Tetrahydrofuran-3,4-dicarboxylic acid | Acetic Anhydride | cis-Tetrahydrofuran-3,4-dicarboxylic anhydride | High | Generic textbook knowledge |

Similarly, the diacid can be converted into cyclic imides through reaction with primary amines or ammonia, typically via a two-step process involving the formation of a diamide (B1670390) intermediate followed by cyclization at high temperatures, or by direct imidization at elevated temperatures. For example, reaction with an aromatic diamine can lead to the formation of a di-imide, which can serve as a monomer for the synthesis of polyimides. These polymers are known for their high thermal stability and mechanical strength.

| Reactant 1 | Reactant 2 | Product | Yield |

| cis-Tetrahydrofuran-3,4-dicarboxylic acid | Aromatic Diamine | Di-imide | ~95% |

Reductive Transformations to Diols and Other Oxygenates

The reduction of the carboxylic acid groups in cis-tetrahydrofuran-3,4-dicarboxylic acid or its anhydride derivative provides access to the corresponding diol, cis-3,4-bis(hydroxymethyl)tetrahydrofuran. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran. The resulting diol is a versatile building block for the synthesis of polyesters, polyethers, and other complex molecules.

The reduction of the corresponding anhydride can also be achieved using sodium borohydride (B1222165) (NaBH₄), which is a milder reducing agent, often in a protic solvent. The choice of reducing agent can sometimes allow for selective reduction if other functional groups are present in the molecule.

| Starting Material | Reducing Agent | Solvent | Product |

| cis-Tetrahydrofuran-3,4-dicarboxylic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | cis-3,4-Bis(hydroxymethyl)tetrahydrofuran |

| cis-Tetrahydrofuran-3,4-dicarboxylic anhydride | Sodium borohydride (NaBH₄) | Ethanol | cis-3,4-Bis(hydroxymethyl)tetrahydrofuran |

These reductive transformations significantly alter the chemical nature of the original molecule, converting a diacid into a diol, which opens up different avenues for further chemical modification and polymerization. The resulting oxygenated derivative, with its two primary alcohol functionalities, is a key intermediate for creating more complex molecular architectures.

V. Spectroscopic and Computational Characterization of Cis Tetrahydro Furan 3,4 Dicarboxylic Acid

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and, crucially, the stereochemistry of the molecule can be established.

For cis-tetrahydrofuran-3,4-dicarboxylic acid, the cis relationship between the two carboxylic acid groups is unequivocally confirmed by the coupling constant between the protons at the C3 and C4 positions. Due to their spatial proximity on the same face of the tetrahydrofuran (B95107) ring, a larger vicinal coupling constant (³J) is expected compared to the corresponding trans isomer.

The ¹H NMR spectrum would exhibit distinct signals for the methine protons (H3, H4), the diastereotopic methylene (B1212753) protons of the ring (H2, H5), and the acidic protons of the carboxyl groups. The ¹³C NMR spectrum would show four unique carbon signals, corresponding to the two equivalent methylene carbons, the two equivalent methine carbons, and the two equivalent carboxyl carbons, assuming molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Data for cis-Tetrahydrofuran-3,4-dicarboxylic Acid Note: Predicted values are based on standard chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| ¹H | H2, H5 | 3.8 - 4.2 | Multiplet | Diastereotopic protons, will show complex coupling with each other and adjacent methine protons. |

| ¹H | H3, H4 | 3.0 - 3.5 | Multiplet | Key signal for stereochemical assignment via coupling constants. |

| ¹³C | -COOH | 170 - 180 | - | Typical range for carboxylic acid carbons. |

| ¹³C | C2, C5 | 68 - 75 | - | Methylene carbons adjacent to the ring oxygen. |

| ¹³C | C3, C4 | 45 - 55 | - | Methine carbons bearing the carboxyl groups. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups, which vibrate at characteristic frequencies.

For cis-tetrahydrofuran-3,4-dicarboxylic acid, the IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxyl groups. Other key vibrations include the C-O-C stretching of the tetrahydrofuran ring ether linkage and various C-H bending and stretching modes.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the C-C backbone stretches of the ring would be readily observable. The principle of mutual exclusion for centrosymmetric molecules can sometimes be applied; however, the cis isomer lacks a center of inversion, so many vibrations are expected to be active in both IR and Raman spectroscopy.

Table 2: Characteristic Vibrational Frequencies for cis-Tetrahydrofuran-3,4-dicarboxylic Acid

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (in H-bonded dimer) | Strong, Broad | Weak |

| 2850 - 3000 | C-H stretch (alkane) | Medium | Medium-Strong |

| 1700 - 1730 | C=O stretch (in dimer) | Strong | Medium |

| 1400 - 1440 | O-H bend (in-plane) | Medium | Weak |

| 1210 - 1330 | C-O stretch (coupled with O-H bend) | Medium | Weak-Medium |

| 1050 - 1150 | C-O-C stretch (ether) | Strong | Medium |

| 920 - 950 | O-H bend (out-of-plane dimer) | Medium, Broad | Very Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, and its fragmentation pattern offers valuable clues about the molecule's structure.

The molecular formula for cis-tetrahydrofuran-3,4-dicarboxylic acid is C₆H₈O₅, giving it a molecular weight of 160.12 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 160.

The fragmentation of dicarboxylic acids is often characterized by the loss of water ([M-18]⁺), and the loss of a carboxyl group ([M-45]⁺). Cleavage of the tetrahydrofuran ring is also a likely fragmentation pathway. Collision-induced dissociation (CID) in MS/MS experiments can be used to further probe the structure of primary fragment ions, providing more detailed structural information.

Table 3: Plausible Mass Spectrometry Fragmentation for cis-Tetrahydrofuran-3,4-dicarboxylic Acid

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 160 | [M]⁺ (Molecular Ion) | - |

| 142 | [M - H₂O]⁺ | H₂O |

| 115 | [M - COOH]⁺ | COOH |

| 97 | [M - COOH - H₂O]⁺ | COOH, H₂O |

| 71 | [C₄H₇O]⁺ | Ring fragmentation product |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemistry, are powerful adjuncts to experimental spectroscopy. They allow for the prediction of molecular properties and provide a deeper understanding of the electronic structure that governs these properties.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic and nuclear structures of molecules due to its favorable balance of accuracy and computational cost. For cis-tetrahydrofuran-3,4-dicarboxylic acid, DFT calculations are used to determine the most stable three-dimensional conformation (geometry optimization).

This process involves starting with an approximate structure and iteratively solving the Kohn-Sham equations to find the geometry that corresponds to a minimum on the potential energy surface. Common functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are used to accurately calculate parameters like bond lengths, bond angles, and dihedral angles. These calculations can confirm the puckered, envelope-like conformation of the tetrahydrofuran ring and the relative orientation of the two cis-dicarboxylic acid groups.

Table 4: Key Structural Parameters Determined by DFT Geometry Optimization

| Parameter Type | Examples in cis-Tetrahydrofuran-3,4-dicarboxylic Acid |

|---|---|

| Bond Lengths | C=O, C-O (carboxyl), C-O (ether), C-C, C-H, O-H |

| Bond Angles | O=C-O, O-C-C, C-O-C, H-C-H |

| Dihedral Angles | Defines the ring pucker and the orientation of the carboxyl groups relative to the ring. |

A significant advantage of DFT is its ability to predict spectroscopic properties. Once a molecule's geometry has been optimized, the same level of theory can be used to calculate its harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule.

While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental IR and Raman spectra through the use of empirical scaling factors. This computational analysis is crucial for making definitive assignments of complex vibrational spectra, where experimental bands may be weak or overlapping. The calculation not only provides the frequency but also the theoretical IR intensity and Raman activity for each mode, aiding in the interpretation of the experimental spectra.

Table 5: Illustrative Comparison of Predicted vs. Expected Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Scaled Frequency (cm⁻¹) (Hypothetical) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H stretch | ~3250 | ~3100 | 2500 - 3300 |

| C=O stretch | ~1780 | ~1715 | 1700 - 1730 |

| C-O-C stretch | ~1140 | ~1090 | 1050 - 1150 |

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research detailing the computational modeling of reaction mechanisms and transition states involving cis-tetrahydrofuran-3,4-dicarboxylic acid. Investigations into the mechanisms of its formation, decomposition, or its participation in further chemical transformations have not been the subject of published computational studies. As a result, there is no data on the transition state geometries, activation energies, or reaction coordinates for any reactions involving this specific molecule.

Vi. Applications of Cis Tetrahydro Furan 3,4 Dicarboxylic Acid in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The rigid tetrahydrofuran (B95107) ring and the specific spatial arrangement of the carboxylic acid groups in the cis configuration make this molecule a valuable chiral scaffold. Its structure allows for the predictable transfer of stereochemistry and the introduction of conformational constraints in larger molecules.

The inherent chirality of cis-tetrahydro-furan-3,4-dicarboxylic acid makes it an excellent starting material for the synthesis of other complex molecules where stereochemistry is crucial. The defined (3R,4S) configuration of the substituents on the tetrahydrofuran ring can be leveraged to direct the formation of new stereocenters in subsequent reactions, a fundamental strategy in asymmetric synthesis. sigmaaldrich.comnih.gov The dicarboxylic acid functional groups provide a handle for a variety of chemical transformations that can produce a range of stereodefined products.

For instance, the selective reduction of the carboxylic acids can lead to a chiral diol, while conversion to the corresponding diamine or other derivatives opens pathways to novel heterocyclic systems. These transformations are critical in the synthesis of pharmacologically active compounds and natural products where specific three-dimensional arrangements are essential for biological activity. nih.gov

| Original Functional Group | Potential Transformation | Resulting Chiral Building Block | Potential Application Area |

| Di-carboxylic Acid | Reduction (e.g., with BH₃) | cis-3,4-Bis(hydroxymethyl)tetrahydrofuran | Synthesis of chiral ligands, macrocycles |

| Di-carboxylic Acid | Curtius or Hofmann Rearrangement | cis-3,4-Diaminotetrahydrofuran | Precursor for chiral diamine ligands, PNA analogues |

| Di-carboxylic Acid | Esterification & Reduction | cis-Tetrahydrofuran-3,4-dimethanol | Building block for polyesters, chiral crowns |

| Di-carboxylic Acid | Ring-opening hydrogenolysis | Acyclic chiral dicarboxylic acid | Synthesis of complex acyclic natural products |

This table outlines potential synthetic routes based on standard organic chemistry transformations to create new chiral building blocks from this compound.

In the multi-step synthesis of complex biomolecules like nucleosides and oligonucleotides, the use of protecting groups to mask reactive functionalities is essential. wikipedia.orgresearchgate.net Tetrahydrofuran (THF) and the related tetrahydropyran (B127337) (THP) moieties are well-established as acid-labile protecting groups for hydroxyl functions. nih.gov Following this principle, this compound can be envisioned as a precursor to a diol, which could then be used to form a cyclic acetal (B89532), protecting a 1,2-diol or 1,3-diol system within a larger molecule, such as the sugar moiety in a nucleoside.

This strategy offers an orthogonal approach to protection, where the THF-based acetal can be removed under mild acidic conditions that leave other common protecting groups, such as base-labile Fmoc or other acid-labile groups like Boc and DMT, intact. wikipedia.orgnih.govoup.com Furthermore, THF-based derivatives have been specifically used to create stable mimics of abasic sites in DNA, highlighting the compatibility and utility of the tetrahydrofuran scaffold in nucleoside chemistry. glenresearch.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often with improved stability or oral bioavailability. The conformational rigidity of the this compound scaffold makes it an ideal component for this purpose. Research has shown that tetrahydrofuran frameworks can serve as building blocks for creating peptidomimetic materials that adopt predictable and well-defined secondary structures. capes.gov.br

By incorporating the this compound unit into a peptide backbone (after conversion to a diamine or an amino acid analogue), the conformational freedom of the resulting molecule can be significantly restricted. This constraint is valuable for designing molecules that can mimic specific peptide turns or loops, which are often involved in biological recognition processes. This approach is instrumental in developing conformational probes to study protein-protein interactions or in the rational design of enzyme inhibitors. capes.gov.br

Monomer in Polymer Chemistry and Advanced Materials

The derivation of monomers from renewable biomass resources is a cornerstone of green chemistry, aiming to replace petroleum-based feedstocks. Furan-based compounds, particularly dicarboxylic acids, are recognized as key platform chemicals for producing bio-based polymers. mdpi.comresearchgate.net

This compound is the saturated analogue of furan-3,4-dicarboxylic acid. Its hydrogenated structure offers distinct advantages for polymer properties. Significant research has been conducted on its isomer, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), which is used to create a variety of polymers including polyesters, polyamides, and polyurethanes. sugar-energy.combiosynth.com By analogy, this compound can undergo polycondensation reactions with diols to synthesize polyesters or with diamines to form polyamides.

The key difference from its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), is the replacement of the rigid, planar furan (B31954) ring with a flexible, non-planar saturated tetrahydrofuran ring. This structural change is known to impart increased flexibility and durability to the resulting polymer backbone. sugar-energy.com Polymers made from THFDCA isomers are therefore expected to be less rigid and have lower glass transition temperatures (Tg) than their FDCA-based counterparts like Poly(ethylene furanoate) (PEF), making them suitable for applications requiring toughness and resilience. sugar-energy.comresearchgate.net

| Property | FDCA-based Polymers (e.g., PEF) | Expected Properties of THFDCA-based Polymers | Rationale |

| Rigidity | High | Lower | The saturated THF ring is flexible, unlike the rigid aromatic furan ring. sugar-energy.com |

| Glass Transition (Tg) | High (e.g., PEF ~85-95 °C) | Lower | Increased chain flexibility allows for segmental motion at lower temperatures. |

| Crystallinity | Can be semi-crystalline but slow to crystallize. researchgate.net | Likely lower or amorphous | The non-planar, "kinked" structure of the 3,4-isomer disrupts chain packing. |

| Thermal Stability | Good | Good, but degradation pathway differs. | Saturated structure avoids degradation pathways associated with the furan ring. |

| Barrier Properties | Excellent (better than PET) | Lower than FDCA polymers | The tight packing of rigid aromatic rings contributes to superior barrier properties. |

This table provides a comparative overview of expected properties based on documented differences between aromatic FDCA and saturated THFDCA polymers. researchgate.netsugar-energy.com

The substitution pattern of the carboxylic acid groups on the furan or tetrahydrofuran ring has a profound impact on the final polymer architecture. The vast majority of research on furanic polymers focuses on the linear 2,5-substitution pattern, which mimics the para-substitution of terephthalic acid, the monomer for PET. mdpi.comncsu.edu In contrast, the 3,4-substitution pattern of this compound introduces a distinct "kink" in the polymer chain.

This non-linear geometry disrupts the regular packing of polymer chains, which is expected to reduce crystallinity and produce more amorphous materials. Such polymers would likely exhibit lower melting points, lower glass transition temperatures, and potentially higher elasticity compared to their 2,5-substituted counterparts. Studies on polyesters derived from the analogous aromatic diol, 3,4-bis(hydroxymethyl)furan, have confirmed that the isomer choice significantly influences the thermal properties of the resulting polymers. nih.gov This monomer therefore enables the design of novel furanic polymer architectures with tailored properties, moving beyond simple analogues of existing petro-based plastics. Furthermore, related tetrahydrofuran dianhydrides have been used to create polyimides with good adhesive properties and improved colorlessness, suggesting another potential application for derivatives of this compound. google.com

Influence of cis-Stereochemistry on Polymer Properties and Self-Assembly

The specific spatial arrangement of the carboxylic acid groups in cis-tetrahydrofuran-3,4-dicarboxylic acid is a critical determinant of the macroscopic properties of polymers derived from it and governs its behavior in self-assembling systems. The cis-configuration, where both carboxylic acid groups reside on the same face of the tetrahydrofuran ring, introduces a distinct kink or bend into the polymer backbone. This structural feature significantly hinders the efficient packing of polymer chains.

In the context of polyesters or polyamides synthesized using this monomer, the disruption of chain regularity caused by the cis-isomer generally leads to the formation of amorphous or semi-crystalline materials with a low degree of crystallinity. researchgate.net This is because the kinks in the polymer chain prevent the long-range order required for stable crystal lattice formation. researchgate.net Consequently, polymers incorporating cis-tetrahydrofuran-3,4-dicarboxylic acid are expected to exhibit lower melting temperatures (Tm), reduced stiffness, and potentially higher flexibility compared to polymers made from its linear or trans-isomers. The decrease in crystallinity also influences mechanical and barrier properties.

In the realm of supramolecular chemistry, the defined stereochemistry of cis-tetrahydrofuran-3,4-dicarboxylic acid plays a crucial role in directing self-assembly processes. The two carboxylic acid groups, oriented in close proximity, can readily form intermolecular hydrogen bonds. This can lead to the formation of specific, predictable nanostructures at interfaces, a behavior observed in other cyclic carboxylic acid derivatives. nih.gov The geometry of the molecule dictates the hydrogen bonding patterns, potentially favoring the formation of linear chains or cyclic dimers, which then organize into larger architectures like lamellar or tetragonal structures. nih.gov The ability to control these nanoscale assemblies through molecular design is a key area of interest for developing novel functional materials.

Precursor in the Synthesis of Industrially Relevant Chemicals (e.g., Adipic Acid)

cis-Tetrahydrofuran-3,4-dicarboxylic acid, as a derivative of biomass-derived furan compounds, represents a renewable feedstock for the production of valuable industrial chemicals. Its most notable potential application is as a precursor to adipic acid, a key monomer for the synthesis of Nylon-6,6. researchgate.net This positions it within green chemistry initiatives aimed at replacing petrochemical-based manufacturing routes with sustainable alternatives. researchgate.net

The conversion of tetrahydrofuran-dicarboxylic acids to aliphatic diacids like adipic acid involves a sequence of hydrogenation and ring-opening reactions. While much of the detailed research has focused on the analogous compound tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), the fundamental chemical pathways are applicable. The core transformation is the cleavage of the C-O ether bonds within the tetrahydrofuran ring and subsequent saturation of the carbon backbone.

The process typically proceeds via a two-step mechanism:

Hydrogenation of the Furan Ring : If starting from a furan-based precursor, the initial step is the hydrogenation of the aromatic furan ring to the saturated tetrahydrofuran ring, a reaction often catalyzed by palladium (Pd) or rhodium (Rh) catalysts. researchgate.netnih.gov

Reductive Ring-Opening : The saturated tetrahydrofuran ring is then opened. This critical step can be achieved through hydrodeoxygenation or hydrogenolysis. researchgate.netnih.gov In many catalytic systems, this proceeds through a key intermediate, such as a hydroxy-diacid (e.g., 2-hydroxyadipic acid in the case of THFDCA conversion), which is then further hydrogenated to yield the final aliphatic diacid, adipic acid. nih.govresearchgate.net The selective cleavage of the C-O bonds without over-hydrogenating the carboxylic acid groups is a primary challenge addressed by the choice of catalyst. osti.gov

The efficiency and selectivity of the conversion to adipic acid are highly dependent on the catalytic system employed. Research into the conversion of the related THFDCA has identified several effective catalyst types. These systems often need to be bifunctional, providing sites for both hydrogenation and the acid-catalyzed ring-opening.

Metal-Based Catalysts:

Ruthenium (Ru) Catalysts: Ru/Al₂O₃ has proven effective for the hydrogenation and hydrogenolysis steps, demonstrating high conversion rates. Ruthenium is also a more economically viable option compared to other noble metals like palladium or rhodium. nih.gov

Platinum (Pt) Catalysts: Bifunctional catalysts combining platinum with an acidic component, such as Pt-MoOₓ/TiO₂ or Pt on niobic acid (Pt/Nb₂O₅), have been used for the one-pot conversion of furan derivatives to adipic acid in water. nih.govresearchgate.net The acidic support facilitates the ring-opening of the tetrahydrofuran intermediate. researchgate.net

Metal-Free and Halogen-Mediated Systems:

Hydroiodic Acid (HI): A metal-free system using HI as the catalyst in the presence of molecular hydrogen (H₂) has achieved high yields of adipic acid from THFDCA (up to 89%). osti.gov HI plays a dual role, acting as both a proton source and an iodide source to mediate the selective cleavage of the C-O ether bonds. osti.gov

Solid Acid and Iodide Salt: To mitigate the corrosive nature of HI, an improved system using a solid acid like Nafion in combination with an iodide salt (e.g., KI, NaI) has been developed. This approach provides a controlled release of protons and achieves comparable high yields (around 87%) while allowing for easier separation and regeneration of the catalyst. rsc.org

The table below summarizes findings for the conversion of the related precursor, THFDCA, to Adipic Acid, illustrating the performance of various catalytic systems.

| Catalyst System | Precursor | Solvent/Conditions | Yield of Adipic Acid | Reference |

| HI / H₂ | THFDCA | Acetic Acid, 160°C, 2h | 89% | nih.govosti.gov |

| Nafion / KI / H₂ | THFDCA | Acetic Acid | ~87% | rsc.org |

| Ru/Al₂O₃ + [MIM(CH₂)₄SO₃H]I | FDCA | Two-step process | 99% (overall) | nih.gov |

| Pt/Nb₂O₅ | FDCA | Water, 200°C, 8h | 38% | nih.gov |

| Pt-MoOₓ/TiO₂ | FDCA | Water, 200°C, 4h | 21% | nih.gov |

Vii. Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

A primary focus of future research is the establishment of environmentally benign and economically viable methods for synthesizing cis-tetrahydrofuran-3,4-dicarboxylic acid. This involves a shift away from traditional chemical processes toward modern, sustainable approaches.

The application of green chemistry principles is fundamental to developing sustainable synthetic pathways. For furan-based dicarboxylic acids, this often involves leveraging renewable biomass as a starting point. A leading example is the synthesis of the related isomer, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), from 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass. rsc.orgacs.orgresearchgate.netacs.org Research has demonstrated the efficient, base-free aerobic oxidation of the HMF derivative tetrahydrofuran-2,5-dimethanol (THFDM) into THFDCA using catalysts like platinum on manganese oxide (Pt/OMS-2) in water. rsc.orgrsc.org This process achieves high yields (up to 95.1%) under mild conditions, utilizing molecular oxygen as the oxidant and minimizing waste. rsc.org Future work on cis-tetrahydrofuran-3,4-dicarboxylic acid will likely adapt these principles, starting from a suitable bio-derived precursor and employing catalytic systems that maximize atom economy and minimize environmental impact.

| Green Chemistry Principle | Application in Future Synthesis Design | Example from Analogue (THFDCA) |

|---|---|---|

| Use of Renewable Feedstocks | Employing precursors derived from lignocellulosic biomass instead of petroleum. | Synthesis from 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical. nih.govnih.gov |

| Catalysis | Utilizing highly efficient and recyclable heterogeneous catalysts to drive reactions under mild conditions. | Use of Pt/OMS-2 or gold-based catalysts for aerobic oxidation. rsc.orgacs.orgrsc.org |

| Safer Solvents and Auxiliaries | Conducting reactions in water, an environmentally benign solvent, and avoiding the use of hazardous bases. | Base-free oxidation performed in an aqueous medium. rsc.org |

| Energy Efficiency | Designing processes that operate at lower temperatures and pressures. | Reactions achieving high yields at temperatures around 100°C and low oxygen pressure. rsc.org |

| Waste Prevention | Maximizing the incorporation of starting materials into the final product (high atom economy). | Aerobic oxidation where the only byproduct is water. |

Biocatalysis offers a powerful route to producing chiral molecules with high enantioselectivity under mild, environmentally friendly conditions. Future research will likely focus on developing enzymatic or whole-cell systems to synthesize cis-tetrahydrofuran-3,4-dicarboxylic acid. One promising strategy involves the biocatalytic oxidation of the corresponding diol precursor, cis-tetrahydrofuran-3,4-diol. Enzymes such as carboxylic acid reductases (CARs), which can catalyze the reduction of carboxylic acids to alcohols, could be engineered or applied in reverse for the selective oxidation of diols to dicarboxylic acids. rsc.org

Furthermore, whole-cell biocatalysis using genetically engineered microorganisms like Escherichia coli or Pseudomonas putida presents a compelling opportunity. nih.govresearchgate.net These systems can be designed to perform multiple reaction steps in a single pot. For instance, research has shown that engineered E. coli can achieve the diterminal oxidation of n-alkanes to produce α,ω-dicarboxylic acids, a process that could be adapted for cyclic precursors. nih.govresearchgate.net This approach not only offers high selectivity but also minimizes challenges like overoxidation, paving the way for the efficient and enantioselective production of the target compound. nih.gov

Exploration of Novel Derivatives and Functionalized Analogues

The core structure of cis-tetrahydrofuran-3,4-dicarboxylic acid serves as a versatile template for chemical elaboration, enabling the creation of a wide array of new molecules with tailored properties.

A significant area of future research will be the development of methods to selectively modify the cis-tetrahydrofuran-3,4-dicarboxylic acid scaffold. Chemoselectivity—the ability to react with one functional group in the presence of others—is crucial in multi-step organic synthesis. wikipedia.org For a molecule with two identical carboxylic acid groups, a key challenge is to modify them differentially. This could be achieved through the use of protecting groups, which temporarily block one acid function while the other is transformed. wikipedia.org

Another avenue involves exploring novel catalytic systems that can achieve high regio- and chemo-selectivity. For example, iron-catalyzed reactions have been shown to be effective in the chemo- and regioselective synthesis of other tetrahydrofuran derivatives. nih.gov Developing similar catalysts for cis-tetrahydrofuran-3,4-dicarboxylic acid could enable precise modifications at specific positions on the tetrahydrofuran ring or selective transformations of the carboxyl groups without the need for complex protection-deprotection sequences. The principles of differential reactivity, explored in fields like antibody modification, could inspire new strategies for the selective functionalization of this dicarboxylic acid. rsc.org

The tetrahydrofuran ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous natural products and pharmaceutical agents. researchgate.netufrj.br The well-defined, rigid, three-dimensional structure of cis-tetrahydrofuran-3,4-dicarboxylic acid makes it an ideal starting point for constructing advanced molecular scaffolds. website-files.com The two carboxylic acid groups serve as convenient handles for diversification, allowing for the attachment of various chemical moieties to generate libraries of novel compounds for drug discovery. acs.org

For example, tetrahydrofuran-based structures have been successfully incorporated into potent inhibitors of HIV protease. nih.gov By using the cis-dicarboxylic acid as a central scaffold, chemists can systematically vary the substituents to optimize binding affinity and pharmacokinetic properties for specific biological targets. Its use as a furanose sugar amino acid (SAA) scaffold has also been explored, demonstrating its potential for creating libraries with multiple points of diversification. acs.org

Advanced Materials Development from cis-Tetrahydro-furan-3,4-dicarboxylic acid

The demand for sustainable, high-performance polymers has driven research into new bio-based monomers. Cis-tetrahydrofuran-3,4-dicarboxylic acid is a promising candidate for the development of advanced materials, particularly polyesters and polyamides. Its potential is analogous to that of 2,5-furandicarboxylic acid (FDCA), which is widely regarded as a renewable alternative to petroleum-derived terephthalic acid (TPA) for producing polymers like poly(ethylene furanoate) (PEF). nih.govrsc.orgresearchgate.net

As a dicarboxylic acid, it can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the saturated tetrahydrofuran ring into the polymer backbone is expected to impart unique properties. For instance, studies on poly(tetrahydrofuran dimethanol-co-ethylene terephthalate) have shown that the THF moiety can lead to materials with excellent spinning performance for fiber applications. nih.gov The fixed cis stereochemistry of the carboxyl groups on the 3 and 4 positions would introduce a distinct kink or bend in the polymer chain. This structural feature is predicted to significantly influence the material's macroscopic properties, such as its crystallinity, glass transition temperature (Tg), and mechanical characteristics, thereby enabling the design of novel polymers with tailored performance for applications in packaging, textiles, and engineering plastics. rsc.org

High-Performance Bio-based Polymers and Composites

A primary avenue for future investigation lies in the synthesis of high-performance polyesters and polyamides. The saturated tetrahydrofuran ring in the dicarboxylic acid monomer is expected to impart greater flexibility and durability to the resulting polymers compared to those derived from the more rigid aromatic 2,5-furandicarboxylic acid (FDCA) sugar-energy.com.

Researchers will likely focus on copolymerization strategies, blending cis-tetrahydrofuran-3,4-dicarboxylic acid with other bio-based diols and diamines to fine-tune the properties of the resulting polymers. Key research objectives will include enhancing thermal stability, mechanical strength, and barrier properties to match or exceed those of petroleum-based plastics like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) mdpi.comnih.govrsc.org. The development of composites, where these novel bio-based polyesters act as a matrix for reinforcement with natural fibers or other bio-fillers, is another promising direction for creating sustainable and robust materials for applications in automotive components and packaging mdpi.comdntb.gov.ua.

Table 1: Comparison of Thermal and Mechanical Properties of Furan-Based Polyesters

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Tensile Modulus (MPa) | Tensile Strength (MPa) |

|---|---|---|---|---|

| Poly(ethylene furanoate) (PEF) | ~80 °C ncsu.edu | ~210-215 °C | ~2450 mdpi.com | ~35-70 mdpi.com |

| Poly(butylene furanoate) (PBF) | ~45-55 °C | ~172 °C ncsu.edu | ~1500 mdpi.com | ~40-68 mdpi.com |

| Poly(propylene furanoate) (PPF) | ~75-85 °C | ~180-190 °C | ~1500 mdpi.com | ~68 mdpi.com |

This table showcases the properties of polyesters derived from the related 2,5-furandicarboxylic acid, indicating the potential performance targets for polymers based on tetrahydrofuran-dicarboxylic acid isomers.

Functional Materials with Tailored Properties

Beyond bulk polymers, the distinct chemical architecture of cis-tetrahydrofuran-3,4-dicarboxylic acid makes it a candidate for the synthesis of functional materials with specialized properties. The presence of the ether linkage and the stereospecific arrangement of the carboxylic acid groups could be exploited to create materials with unique characteristics.

Future work could explore the development of:

Adhesives and Resins: The polarity and hydrogen bonding capability of the furan (B31954) ring and carboxylic acid groups can be harnessed to create strong, bio-based adhesives and thermosetting resins acs.orgslideshare.netresearchgate.net.

Chelating Agents: The spatial arrangement of the carboxyl groups may allow for the selective binding of metal ions, leading to applications in water treatment or as specialty chemical additives.

Biodegradable Materials: By incorporating flexible aliphatic chains through copolymerization, it may be possible to design biodegradable polyesters suitable for single-use applications, addressing environmental concerns associated with plastic waste mdpi.com.

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies

A significant opportunity for advancing the application of cis-tetrahydrofuran-3,4-dicarboxylic acid lies in the integration of computational modeling with experimental research. This synergistic approach can accelerate the discovery and optimization of new materials.

Computational Studies:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the monomer and the resulting polymer chains, helping to predict macroscopic properties such as glass transition temperature and mechanical strength stevens.educam.ac.uk.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the reaction mechanisms of polymerization, including the role of catalysts and the energetics of different reaction pathways nih.gov. This understanding is crucial for optimizing synthesis conditions and achieving desired polymer architectures.

Experimental Validation:

Advanced Polymerization Techniques: Exploring enzymatic polymerization and other green catalytic methods can lead to more sustainable and efficient synthesis routes with higher molecular weight polymers researchgate.netrsc.org.

In-depth Characterization: Detailed analysis of the polymer structure-property relationships using techniques like nuclear magnetic resonance (NMR), X-ray diffraction, and thermal analysis will be essential to validate computational models and guide the design of new materials with tailored functionalities kpi.uamdpi.com.

By combining predictive modeling with empirical validation, researchers can significantly shorten the development cycle for new polymers and materials derived from cis-tetrahydrofuran-3,4-dicarboxylic acid and its isomers, paving the way for a new generation of sustainable, high-performance products.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of cis-tetrahydro-furan-3,4-dicarboxylic acid, and how can potential data contradictions be resolved?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for structural elucidation. Refinement should employ the SHELX suite (e.g., SHELXL for small-molecule refinement) due to its robustness in handling high-resolution data . For conflicting data (e.g., thermal motion vs. disorder), cross-validate with spectroscopic techniques (FT-IR, NMR) and computational geometry optimization. Ensure proper data collection parameters (e.g., low-temperature measurements to reduce thermal noise).

Q. How can researchers synthesize this compound with high stereochemical purity?

- Methodological Answer : Utilize stereoselective cyclization of diols or diacids under controlled acidic conditions. For example, adapt protocols from analogous furan dicarboxylic acid syntheses using polyphosphoric acid (PPA) as a catalyst, which promotes ring closure while minimizing side reactions . Monitor reaction progress via HPLC with chiral columns to confirm enantiomeric excess.

Q. What analytical techniques are suitable for assessing the purity of this compound in pharmaceutical research?

- Methodological Answer : Combine reversed-phase HPLC (RP-HPLC) with UV detection at 210–260 nm for quantification . Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities and mass spectrometry (LC-MS) for molecular weight confirmation. For trace metal analysis, employ ICP-MS, especially if the compound is used in catalytic studies.

Advanced Research Questions

Q. How does the alkaline stability of this compound compare to other cyclic dicarboxylic acids in polymer electrolyte membranes (PEMs)?

- Methodological Answer : Conduct accelerated aging tests in 1M KOH at elevated temperatures (e.g., 80°C) for 500+ hours. Compare degradation kinetics via ¹H NMR to track carboxylate group hydrolysis and FT-IR for ring-opening byproducts. Reference stability data from benzene-1,3-dicarboxylic acid and 4,4′-dicarboxydiphenyl ether to contextualize results .

Q. What computational strategies can predict the binding affinity of this compound to enzymatic targets like (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate dehydrogenase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID if available). Validate with density functional theory (DFT) calculations to assess electronic interactions at active sites . Cross-reference with experimental inhibition assays using NAD+/NADH redox cycling monitored via UV-Vis spectroscopy.

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Use variable-temperature ¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃, D₂O) to observe keto-enol tautomerism. Calculate equilibrium constants (Keq) via integration of carbonyl vs. enolic proton signals. Solvent effects can be modeled using the Kamlet-Taft parameters to correlate polarity with tautomeric preference .

Methodological Notes

- Handling and Storage : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid dust formation during handling by using gloveboxes or fume hoods with HEPA filters .

- Toxicity Screening : Follow OECD guidelines for acute toxicity testing in rodent models. Administer via oral gavage at 50–200 mg/kg doses, monitoring serum cholesterol and triglycerides as endpoints, as seen in analogous hypolipidemic studies on furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.